L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine
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Overview
Description
L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including cysteine, ornithine, isoleucine, lysine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents depending on the specific substitution desired.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The ornithine and lysine residues may interact with cellular receptors and enzymes, modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
- L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid
- L-Cysteinyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl
Uniqueness
L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
488760-96-9 |
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Molecular Formula |
C26H50N10O7S |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H50N10O7S/c1-3-14(2)20(36-23(40)17(8-6-12-32-26(30)31)33-21(38)15(28)13-44)24(41)34-16(7-4-5-11-27)22(39)35-18(25(42)43)9-10-19(29)37/h14-18,20,44H,3-13,27-28H2,1-2H3,(H2,29,37)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)(H4,30,31,32)/t14-,15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
GZLQJBOEEXEZSQ-CPVUPJMFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N |
Origin of Product |
United States |
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